molecular formula C12H16FNSi B8189041 5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline

5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline

Cat. No.: B8189041
M. Wt: 221.35 g/mol
InChI Key: QPCHWYZJOKAVEX-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a methyl group, and a trimethylsilylethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated aniline with a trimethylsilylethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.

Scientific Research Applications

5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and trimethylsilylethynyl group can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methyl-4-(trimethylsilylethynyl)aniline
  • 3-Fluoro-2-methyl-5-(trimethylsilylethynyl)aniline
  • 4-Fluoro-3-methyl-2-(trimethylsilylethynyl)aniline

Uniqueness

5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline is unique due to the specific positioning of the fluorine, methyl, and trimethylsilylethynyl groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its similar compounds .

Properties

IUPAC Name

5-fluoro-3-methyl-2-(2-trimethylsilylethynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNSi/c1-9-7-10(13)8-12(14)11(9)5-6-15(2,3)4/h7-8H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCHWYZJOKAVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#C[Si](C)(C)C)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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